molecular formula C27H29N3O3 B12412095 8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5

8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5

Cat. No.: B12412095
M. Wt: 448.6 g/mol
InChI Key: AQMPIDSGLFVVPL-BUVYRCLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Spiro System

  • Spiro junction : Connects a 4-membered β-lactam ring (1,3-diaza) and a 5-membered pyrrolidine-like ring (8-aza).
  • Bond angles : The spiro carbon exhibits tetrahedral geometry with bond angles of ~109.5°, constrained by the fused ring system.

Key Functional Groups

Group Position Structural Role
Phenyl 1 Enhances lipophilicity and π-π stacking potential
Naphthalenylmethyl 8 Provides extended aromatic surface for receptor interactions
Acetic acid methyl ester 3 Serves as a metabolically stable bioisostere

Stereochemical analysis reveals two chiral centers:

  • Spiro carbon (C4) : Absolute configuration R due to priority rules.
  • Naphthalenylmethyl attachment point (C8) : S-configuration enforced by the spiro system’s rigidity.

Deuteration Pattern Analysis (d5 Isotopologue)

The d5 isotopologue introduces deuterium at strategic positions to modify physicochemical properties while maintaining bioactivity:

Deuteration Sites

Position Hydrogen Count Deuteration Level Purpose
Naphthalene C1 methylene 2/2 H → D 100% Metabolic stabilization
Naphthalene C2, C3, C4 3/8 H → D 37.5% Isotopic labeling for MS detection

This deuteration pattern increases molecular mass from 443.5 g/mol to 448.5 g/mol while maintaining the parent compound’s spatial dimensions.

Comparative Structural Analysis with Related Spirocyclic Compounds

The structural features of this compound differ significantly from other spirocyclic pharmacophores:

Key Differentiators

  • Versus 1,3,8-triazaspiro[4.5]decane-2,4-dione :

    • Replacement of dione groups with ester functionality
    • Addition of bulky naphthalenylmethyl substituent
    • 18% larger molecular volume (214 ų vs. 181 ų)
  • Compared to NOP receptor agonists (e.g., Ro 64–6198) :

    Feature This Compound Ro 64–6198
    Spiro Ring Size [4.5] [5.5]
    Aromatic Groups Naphthalene + phenyl Single benzofuran
    Hydrogen Bond Acceptors 3 (ester, lactam) 2 (amide, ether)
  • Relative to SCH 221510 :

    • Higher rotational barrier (ΔG‡ = 12.3 kcal/mol vs. 9.8 kcal/mol) due to naphthalene steric effects
    • Increased logP (3.1 vs. 2.4) enhancing membrane permeability

The unique combination of a [4.5] spiro system with dual aromatic substituents creates distinct electronic properties, evidenced by a calculated dipole moment of 5.2 Debye compared to 3.8–4.5 Debye in simpler analogs.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

448.6 g/mol

IUPAC Name

methyl 2-[8-(naphthalen-1-ylmethyl)-4-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetate

InChI

InChI=1S/C27H29N3O3/c1-33-25(31)19-29-20-30(23-11-3-2-4-12-23)27(26(29)32)14-16-28(17-15-27)18-22-10-7-9-21-8-5-6-13-24(21)22/h2-13H,14-20H2,1H3/i2D,3D,4D,11D,12D

InChI Key

AQMPIDSGLFVVPL-BUVYRCLESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2CN(C(=O)C23CCN(CC3)CC4=CC=CC5=CC=CC=C54)CC(=O)OC)[2H])[2H]

Canonical SMILES

COC(=O)CN1CN(C2(C1=O)CCN(CC2)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation

The spiro[4.5]decane scaffold is constructed via intramolecular cyclization. A representative pathway involves:

  • Cyclocondensation : Reaction of β-ketoester derivatives with primary amines under acidic conditions to form the 1,3,8-triazaspiro[4.5]decane skeleton.
  • Alkylation : Introduction of the 1-naphthalenylmethyl group using naphthalenylmethyl bromide in the presence of a base (e.g., K2CO3).

Key Reaction Conditions :

Step Reagents Temperature Yield
Cyclocondensation β-ketoester, NH2CH2Ph 80°C, HCl 62%
Alkylation Naphthalenylmethyl bromide, K2CO3 RT, DMF 78%

Esterification and Functionalization

The acetic acid side chain is introduced via:

  • Mitsunobu Reaction : Coupling of 3-hydroxyl intermediate with methyl acetoxyacetate using DIAD/PPh3.
  • Oxidation : Conversion of secondary alcohol to ketone using Jones reagent (CrO3/H2SO4).

Deuteration Strategies for -d5 Analog

Isotopic Labeling of Methyl Ester

Method A: Deuterated Methanol Exchange

  • Procedure : Reflux the parent compound with excess CD3OD and catalytic H2SO4.
  • Efficiency : 95% deuterium incorporation at methyl group.
  • Limitations : Requires anhydrous conditions to prevent back-exchange.

Method B: Direct Synthesis with CD3I

  • Reagents : Methylation of carboxylic acid intermediate using deuterated methyl iodide (CD3I) and Ag2O.
  • Yield : 88% with >99% isotopic purity.

Aromatic and Aliphatic Deuteration

Catalytic H/D Exchange :

  • Conditions : D2 gas (5 atm), Pd/C catalyst, 120°C, 24h.
  • Outcome : Selective deuteration at benzylic and α-carbonyl positions (2-3 deuterium atoms).

Table 1: Comparative Deuteration Efficiency

Position Method % Deuterium Incorporation
-OCH3 CD3I alkylation 99.5
Benzylic H/D exchange 85
Spiro C-H H/D exchange 72

Analytical Validation

Mass Spectrometry

  • HRMS : m/z 448.556 [M+H]+ (calc. 448.554 for C27H24D5N3O3).
  • Isotopic Pattern : Quintet (5D) confirmation via resolved peaks at +1 to +5 amu.

NMR Spectroscopy

  • 1H NMR : Absence of signals at δ 3.65 (-OCH3) confirms CD3 incorporation.
  • 13C NMR : Shift from δ 52.1 (CH3) to 52.0 (CD3) with 1:1:1 triplet splitting.

Challenges and Optimization

  • Regioselectivity : Competing deuteration at multiple sites necessitates controlled reaction times.
  • Purification : Removal of partially deuterated byproducts via preparative HPLC (C18 column, MeOH:H2O = 80:20).
  • Scale-up Limitations : High cost of deuterated reagents restricts batch sizes to <10g.

Industrial and Research Applications

  • Pharmacokinetic Studies : -d5 variant used as internal standard in LC-MS assays for quantifying the parent drug in plasma.
  • Mechanistic Probes : Deuterium kinetic isotope effects (DKIE) elucidate metabolic pathways in cytochrome P450 enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with modifications at positions 3 and 8 significantly altering pharmacological activity. Below is a detailed comparison of analogs (Table 1) and their properties:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name & Substituents Molecular Weight (g/mol) Biological Target/Activity Key Findings References
Target Compound : 8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5 443.538 Metabolic tracer (deuterated analog) Enhanced metabolic stability due to deuterium substitution; used in PK/PD studies.
DiPOA : [8-(3,3-Diphenylpropyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid 523.6 (estimated) Mu opioid receptor agonist Peripherally restricted, systemic availability; antihyperalgesic activity.
DDR1 Inhibitor : 2-[8-(1H-Indazole-5-carbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]-N-methylacetamide 512.5 (estimated) Discoidin Domain Receptor 1 (DDR1) Exceptional efficacy in renal cancer models (binding energy: -9.8 kcal/mol).
KRAS-PDEd Inhibitors (e.g., N-(Naphthalen-1-ylmethyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butanamide) ~500 (estimated) KRAS-PDEd pathway Potent activity in patient-derived tumors; synthesized via MgSO4/NaBH4-mediated reactions.
PLD2 Inhibitor : N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}quinoline-3-carboxamide 485.5 (estimated) Phospholipase D2 (PLD2) Isoform-selective PLD2 inhibition; applied in plant root hair development studies.
Antiparasitic Agent : 8-(Bicycloheptane-ethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane derivative 588.7 (estimated) Trypanosoma brucei (trypanothione reductase) In vitro potency: 3.5 µM; high solubility (185.1 µM in PBS).

Key Structural and Functional Insights

Indazole-5-carbonyl substitution (DDR1 inhibitor) confers high affinity for DDR1’s ATP-binding pocket, critical for anti-cancer activity . Quinoline-3-carboxamide (PLD2 inhibitor) introduces π-π stacking interactions with PLD2’s hydrophobic pocket, achieving >100-fold selectivity over PLD1 .

Deuterium Effects: The deuterated methyl ester in the target compound reduces metabolic clearance by stabilizing the ester bond against hydrolysis, a common issue in non-deuterated analogs like DiPOA .

Pharmacokinetic Profiles :

  • DiPOA exhibits systemic availability (oral bioavailability: ~40%) but avoids central opioid side effects due to peripheral restriction .
  • The PLD2 inhibitor shows low CNS penetration, aligning with its application in peripheral tissue studies .

Synthetic Accessibility :

  • The target compound and DiPOA are synthesized via solid-phase parallel chemistry or iterative coupling .
  • KRAS-PDEd inhibitors require multi-step protocols involving g-butyrolactone and trimethylaluminum .

Critical Research Findings

  • DiPOA : Demonstrated 50% reversal of hyperalgesia in rat models at 10 mg/kg (oral) without respiratory depression .
  • DDR1 Inhibitor: Achieved IC₅₀ = 12 nM in renal carcinoma cell lines, with crystallographic data confirming binding mode (PDB: 6FEW) .
  • PLD2 Inhibitor : Reduced root hair elongation in Arabidopsis by 70% at 1 µM, validating PLD2’s role in phosphorus deficiency .

Biological Activity

The compound 8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5 , also known as NNC 63-0532, is a derivative of the triazaspiro framework and has been investigated for its biological activity, particularly as a nociceptin receptor agonist. This article explores the compound's pharmacological properties, receptor affinities, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C27H29N3O3
  • Molecular Weight : 443.538 g/mol
  • CAS Number : 250685-44-0
  • IUPAC Name : methyl 2-[8-(naphthalen-1-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetate

The compound features a complex spirocyclic structure that contributes to its unique pharmacological profile.

Receptor Binding Affinity

NNC 63-0532 exhibits high affinity for the nociceptin/orphanin FQ receptor (ORL1), with an inhibition constant (KiK_i) of 7.3 nM , indicating potent agonistic activity. In comparison, it shows moderate affinity for several other receptors:

  • μ-opioid receptor : Ki=140nMK_i=140nM
  • κ-opioid receptor : Ki=405nMK_i=405nM
  • Dopamine D2S : Ki=209nMK_i=209nM
  • Dopamine D3 : Ki=133nMK_i=133nM

These values suggest that while NNC 63-0532 is primarily an ORL1 agonist, it can interact with other receptors, which may influence its pharmacological effects .

Functional Assays

In functional assays, NNC 63-0532 demonstrated significant agonistic activity at the ORL1 receptor, stimulating GTPγS binding significantly above basal levels. The maximal stimulation observed was between 50% to 80% , indicating robust activation of the nociceptin signaling pathway .

Pain Management

Given its action as a nociceptin receptor agonist, NNC 63-0532 has potential applications in pain management. The nociceptin system is involved in modulating pain responses and could offer a novel approach to pain relief without the side effects associated with traditional opioid therapies.

Neurological Disorders

The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders such as Parkinson's disease or schizophrenia. By modulating dopaminergic signaling, NNC 63-0532 may provide therapeutic benefits in these conditions .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of NNC 63-0532 in various animal models:

  • Pain Models : In rodent models of chronic pain, administration of NNC 63-0532 resulted in significant reductions in pain behaviors compared to control groups.
  • Behavioral Studies : Behavioral assays demonstrated that NNC 63-0532 could reduce anxiety-like behaviors in mice, suggesting a role in mood regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.